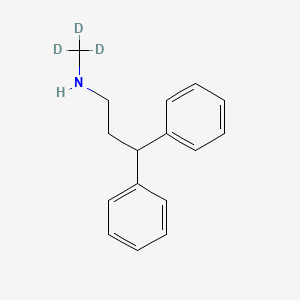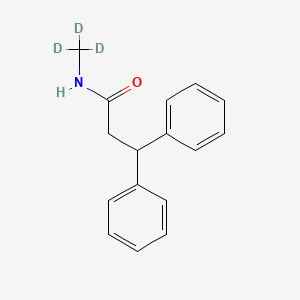
4-Fluorophenylethanol-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluorophenylethanol-d4 is a deuterated compound with the molecular formula C8H5D4FO and a molecular weight of 144.18. It is a stable isotope-labeled compound used primarily in research applications. The presence of deuterium atoms makes it particularly useful in various analytical and biochemical studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorophenylethanol-d4 typically involves the deuteration of 4-fluorophenylethanol. This process can be achieved through several methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often involve the use of palladium or platinum catalysts under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The product is then purified through distillation or chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluorophenylethanol-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-fluorophenylacetaldehyde or 4-fluorophenylacetic acid.
Reduction: Reduction reactions can convert it back to 4-fluorophenylethane.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: 4-Fluorophenylacetaldehyde, 4-Fluorophenylacetic acid.
Reduction: 4-Fluorophenylethane.
Substitution: Various substituted phenylethanols depending on the reagent used.
Applications De Recherche Scientifique
4-Fluorophenylethanol-d4 is widely used in scientific research, including:
Chemistry: As a labeled intermediate in the synthesis of complex organic molecules.
Biology: In metabolic studies to trace biochemical pathways.
Medicine: As a reference standard in pharmacokinetic studies.
Industry: In the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 4-Fluorophenylethanol-d4 involves its incorporation into biochemical pathways where it acts as a tracer. The deuterium atoms provide a distinct signal in nuclear magnetic resonance (NMR) spectroscopy, allowing researchers to track the compound’s behavior in various reactions. This helps in understanding the molecular targets and pathways involved in its metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluorophenylethanol: The non-deuterated version of the compound.
4-Fluorophenylacetic acid: An oxidation product of 4-Fluorophenylethanol-d4.
4-Fluorophenylethane: A reduction product of this compound
Uniqueness
The primary uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and distinct spectroscopic properties. This makes it invaluable in research applications where precise tracking and analysis of chemical reactions are required .
Propriétés
IUPAC Name |
1,1,2,2-tetradeuterio-2-(4-fluorophenyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6H2/i5D2,6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUVGXCUHWKQJE-NZLXMSDQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCO)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC=C(C=C1)F)C([2H])([2H])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
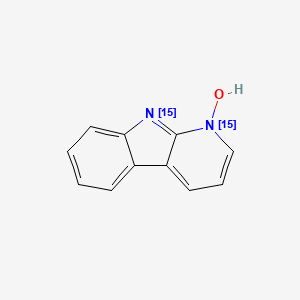


![(1R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylic acid](/img/structure/B564860.png)
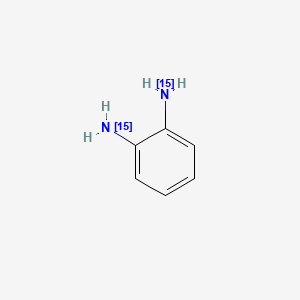
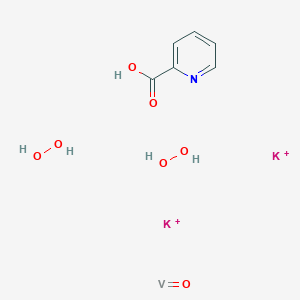
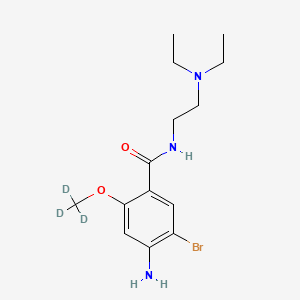
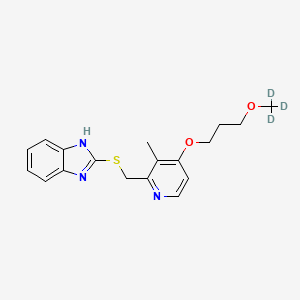
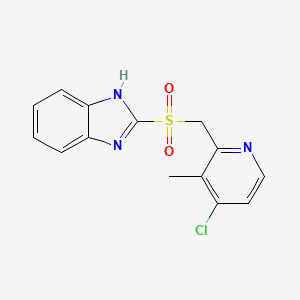
![1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol-d3](/img/structure/B564872.png)
